molecular formula C17H30Cl2N2O3 B025231 3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride CAS No. 100311-13-5

3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride

Cat. No.: B025231
CAS No.: 100311-13-5
M. Wt: 381.3 g/mol
InChI Key: IBCGTOOAMLYCQU-UHFFFAOYSA-N
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Properties

CAS No.

100311-13-5

Molecular Formula

C17H30Cl2N2O3

Molecular Weight

381.3 g/mol

IUPAC Name

3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride

InChI

InChI=1S/C17H28N2O3.2ClH/c1-4-11-21-16-13-14(18)8-9-15(16)17(20)22-12-7-10-19(5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H

InChI Key

IBCGTOOAMLYCQU-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-]

Canonical SMILES

CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-]

Synonyms

3-(4-azaniumyl-2-propoxy-benzoyl)oxypropyl-diethyl-azanium dichloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride involves the esterification of 3-Amino-4-propoxybenzoic acid with 3-(diethylamino)propyl chloride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by blocking sodium ion channels in neuronal cell membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized anesthesia. The molecular targets include voltage-gated sodium channels, and the pathway involves the stabilization of the neuronal membrane in its inactive state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride is unique due to its rapid onset of action and short duration, making it ideal for ophthalmic procedures where quick and temporary anesthesia is required .

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